molecular formula C16H19N3O5 B13788802 3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid

3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13788802
M. Wt: 333.34 g/mol
InChI Key: MRBFRBPWNQEURR-UHFFFAOYSA-N
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Description

3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid is a complex organic compound featuring a trimethoxyphenyl group, a pyrimidinyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding Schiff base.

    Cyclization to Pyrimidine: The Schiff base is then subjected to cyclization with a suitable reagent, such as guanidine, to form the pyrimidine ring.

    Introduction of the Amino Acid Moiety: The pyrimidine intermediate is then reacted with a halogenated propanoic acid derivative under basic conditions to introduce the amino acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid is unique due to its combination of a trimethoxyphenyl group, a pyrimidine ring, and an amino acid moiety, which together confer distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents with specific targets and mechanisms of action.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C16H19N3O5/c1-22-12-4-9(5-13(23-2)15(12)24-3)16-18-7-10(8-19-16)11(17)6-14(20)21/h4-5,7-8,11H,6,17H2,1-3H3,(H,20,21)

InChI Key

MRBFRBPWNQEURR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=C(C=N2)C(CC(=O)O)N

Origin of Product

United States

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